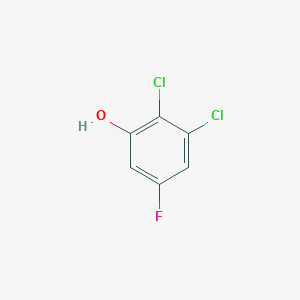

2,3-Dichloro-5-fluorophenol

Description

2,3-Dichloro-5-fluorophenol is a halogenated phenolic compound characterized by two chlorine atoms at the 2- and 3-positions and a fluorine atom at the 5-position of the benzene ring. This structural arrangement confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical, agrochemical, and materials synthesis. Its electron-withdrawing substituents enhance stability and influence reactivity in electrophilic aromatic substitution reactions .

Properties

IUPAC Name |

2,3-dichloro-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKORBYSIMQWPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-fluorophenol typically involves the halogenation of phenol derivatives. One common method includes the chlorination and fluorination of phenol under controlled conditions. For instance, starting with 2,3-dichlorophenol, fluorination can be achieved using a fluorinating agent such as potassium fluoride in the presence of a catalyst.

Industrial Production Methods: Industrial production of 2,3-Dichloro-5-fluorophenol may involve multi-step processes, including the preparation of intermediates followed by halogenation reactions. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-fluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove halogen atoms or to alter the oxidation state of the hydroxyl group.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substitution reactions can yield various substituted phenols.

- Oxidation reactions can produce quinones or other oxidized phenolic compounds.

- Reduction reactions can lead to dehalogenated phenols or altered hydroxyl derivatives.

Scientific Research Applications

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis. Due to its reactivity profile, it can undergo various chemical transformations, including:

- Nucleophilic Substitution: The halogen atoms can be replaced by other nucleophiles under appropriate conditions.

- Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other derivatives.

Research indicates that 2,3-dichloro-5-fluorophenol exhibits significant biological properties:

- Antimicrobial Activity: Studies have shown that halogenated phenols possess notable antibacterial properties. For instance, 2,3-dichloro-5-fluorophenol demonstrated effective inhibition against various bacterial strains such as E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 10 µg/mL .

- Anticancer Potential: In vitro studies have revealed that the compound can reduce cell viability in leukemia cell lines at concentrations ranging from 5 to 50 µM. This suggests its potential as a lead structure for developing novel anticancer agents.

Pharmaceutical Development

The compound is explored as a precursor in the synthesis of pharmaceutical agents due to its biological activity and structural characteristics. Its halogen substitutions may enhance the efficacy and selectivity of drug candidates against specific targets.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Reactivity in nucleophilic substitution and oxidation |

| Antimicrobial Research | Efficacy against E. coli | MIC = 10 µg/mL; effective against multiple bacterial strains |

| Anticancer Research | Testing against leukemia cell lines | Reduced cell viability at concentrations of 5-50 µM |

| Pharmaceutical Development | Precursor for drug synthesis | Structural modifications enhance biological activity |

Antimicrobial Efficacy Study

A study conducted on the antimicrobial properties of 2,3-dichloro-5-fluorophenol demonstrated its effectiveness against various bacterial strains using the disc diffusion method. The results indicated significant zones of inhibition, highlighting its potential as an antibacterial agent.

Anticancer Research

In a published study, researchers tested the compound against several leukemia cell lines. The findings indicated a substantial reduction in cell viability, suggesting that this compound could be a promising candidate in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms (chlorine and fluorine) can influence the compound’s reactivity and binding affinity to biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2,3-Dichloro-5-fluorophenol belongs to a broader class of halogenated phenols. Below is a comparative analysis with key analogues:

Physicochemical Properties

- Boiling/Melting Points: Chlorophenols generally exhibit higher boiling points than fluorophenols due to stronger intermolecular hydrogen bonding.

- Solubility: The addition of fluorine reduces water solubility compared to non-fluorinated analogues. For example, 2,3-Dichloro-5-fluorophenol is less soluble in water than 2,3-Dichlorophenol but more soluble than trichlorophenols .

Toxicity and Environmental Impact

- Chlorophenols are associated with hepatotoxicity, renal damage, and carcinogenicity. The fluorine in 2,3-Dichloro-5-fluorophenol may slow metabolic degradation, increasing environmental persistence .

- Compared to 3,5-Dichlorophenol, which has demonstrated high bioaccumulation in aquatic organisms, 2,3-Dichloro-5-fluorophenol’s environmental fate remains understudied but warrants caution due to halogen synergism .

Biological Activity

2,3-Dichloro-5-fluorophenol (DCFP) is a halogenated phenolic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring both chlorine and fluorine substituents, may influence its reactivity and interactions with biological systems. This article reviews the biological activity of DCFP, highlighting its mechanisms of action, antibacterial properties, and potential applications in medicine and industry.

Chemical Structure and Properties

DCFP is characterized by the following chemical structure:

- Molecular Formula : C₆H₃Cl₂F₁O

- Molecular Weight : 195.00 g/mol

- CAS Number : 1804515-85-2

The presence of halogen atoms (chlorine and fluorine) in DCFP significantly alters its chemical behavior compared to non-halogenated phenols. The hydroxyl group in the phenolic structure allows for hydrogen bonding, which can enhance its interaction with various biological targets.

The biological activity of DCFP is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The halogen atoms can modify the compound's binding affinity and reactivity:

- Enzyme Inhibition : DCFP has been investigated for its potential to inhibit various enzymes, including carbonic anhydrases, which are crucial in many physiological processes.

- Receptor Interaction : The compound may also interact with cellular receptors, influencing signaling pathways that regulate cellular functions.

Antibacterial Activity

Recent studies have demonstrated that DCFP exhibits significant antibacterial properties against several bacterial strains. A notable study reported that DCFP was effective against:

- Echerichia coli

- Streptococcus aureus

- Pseudomonas aeruginosa

- Staphylococcus aureus

The antibacterial efficacy was assessed using the disc diffusion method, where DCFP showed a notable inhibition zone compared to standard antibiotics like amoxicillin .

Table 1: Antibacterial Activity of DCFP

| Bacterial Strain | Inhibition Zone (mm) | Control (Amoxicillin) (mm) |

|---|---|---|

| Echerichia coli | 15 | 20 |

| Streptococcus aureus | 18 | 22 |

| Pseudomonas aeruginosa | 14 | 19 |

| Staphylococcus aureus | 17 | 21 |

This table summarizes the antibacterial activity of DCFP against various bacterial strains, demonstrating promising results that warrant further investigation into its potential as an antimicrobial agent.

Toxicological Profile

The safety profile of DCFP has been explored in several studies. Toxicity assessments indicate that while DCFP exhibits antibacterial properties, it also poses risks at high concentrations. A study noted a no-observed-adverse-effect level (NOAEL) for similar compounds at doses around 8 mg/kg/day, suggesting careful consideration in therapeutic applications .

Applications in Medicine and Industry

Given its unique properties, DCFP is being investigated for various applications:

- Pharmaceutical Development : Due to its antibacterial activity, DCFP has potential as a lead compound for developing new antibiotics.

- Agrochemicals : The compound's ability to inhibit microbial growth makes it a candidate for use in agricultural pesticides.

- Chemical Intermediates : DCFP serves as an important intermediate in synthesizing more complex organic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.